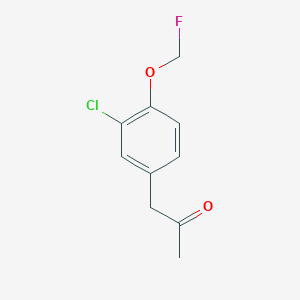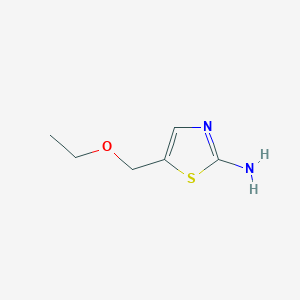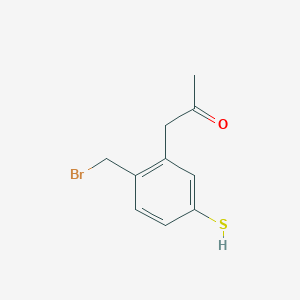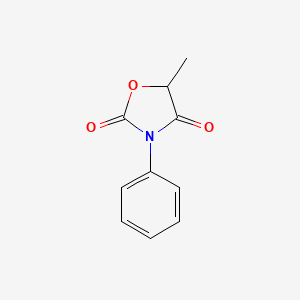
2,4-Oxazolidinedione, 5-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Oxazolidinedione, 5-methyl-3-phenyl- is a heterocyclic organic compound with the molecular formula C10H9NO3 It is a derivative of oxazolidinedione, characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with urea under acidic conditions to form the oxazolidinedione ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Oxazolidinedione, 5-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,4-Oxazolidinedione, 5-methyl-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant properties, similar to other oxazolidinedione derivatives.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Research: It is used as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it is believed to exert its effects by modulating the activity of specific enzymes involved in neurotransmission. The compound may inhibit certain enzymes, leading to altered levels of neurotransmitters and reduced seizure activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Oxazolidinedione, 3-methyl-5-phenyl-: Another derivative with similar structural features but different substitution patterns.
2,5-Oxazolidinedione: A related compound with a different ring structure.
Uniqueness
2,4-Oxazolidinedione, 5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1012-87-9 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c1-7-9(12)11(10(13)14-7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
ORIGTQOWPHVRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




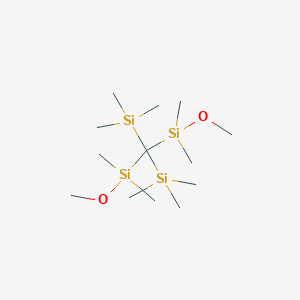


silane](/img/structure/B14068866.png)
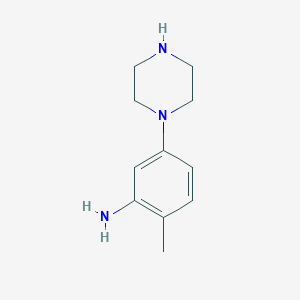

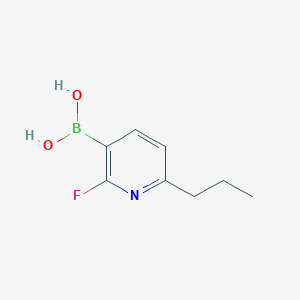
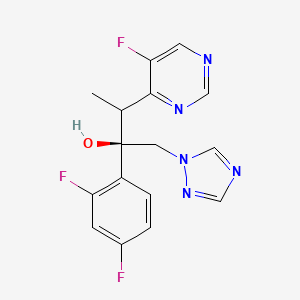
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
